Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride
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Overview
Description
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride is a compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride typically involves the condensation reaction between glycine hydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced forms of the hydrazide.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N1-glycyl-N2-(2,3,4-trihydroxybenzyl)hydrazide: Similar in structure but with different substituents on the benzylidene moiety.
Hydrazone derivatives: Compounds with similar hydrazide functional groups but different aldehyde or ketone components.
Uniqueness
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride is unique due to the presence of the 2,4-dichlorobenzylidene group, which imparts specific chemical and biological properties. This makes it distinct from other hydrazide derivatives and potentially more effective in certain applications .
Properties
CAS No. |
128153-85-5 |
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Molecular Formula |
C9H10Cl3N3O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-7-2-1-6(8(11)3-7)5-13-14-9(15)4-12;/h1-3,5H,4,12H2,(H,14,15);1H/b13-5+; |
InChI Key |
QWRHTWSUAIVOLT-CMZQJCRFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CN.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CN.Cl |
Origin of Product |
United States |
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